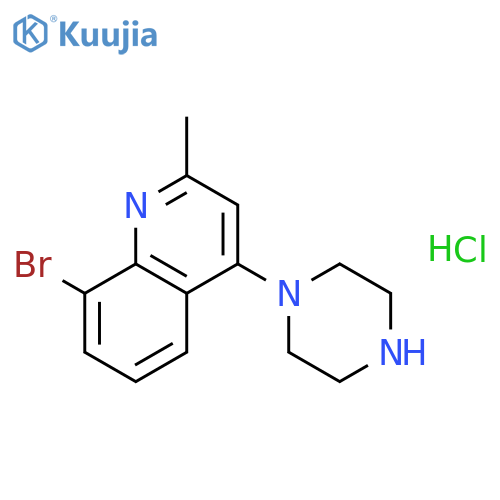

Cas no 1333253-23-8 (8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride)

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride 化学的及び物理的性質

名前と識別子

-

- 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride

- 8-bromo-2-methyl-4-piperazin-1-ylquinoline;hydrochloride

- MFCD20036780

- CS-0337790

- 1333253-23-8

-

- MDL: MFCD20036780

- インチ: InChI=1S/C14H16BrN3.ClH/c1-10-9-13(18-7-5-16-6-8-18)11-3-2-4-12(15)14(11)17-10;/h2-4,9,16H,5-8H2,1H3;1H

- InChIKey: HQTZTHDDNIEPPR-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 341.029

- どういたいしつりょう: 341.029

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 280

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.2A^2

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B999915-50mg |

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride |

1333253-23-8 | 50mg |

$ 65.00 | 2022-06-06 | ||

| abcr | AB388479-2.52,5g |

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride; . |

1333253-23-8 | 2.52,5g |

€594.50 | 2024-04-19 | ||

| A2B Chem LLC | AI30374-250mg |

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride |

1333253-23-8 | 95% | 250mg |

$91.00 | 2024-04-20 | |

| 1PlusChem | 1P00HTC6-500mg |

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride |

1333253-23-8 | 95% | 500mg |

$132.00 | 2025-02-28 | |

| A2B Chem LLC | AI30374-500mg |

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride |

1333253-23-8 | 95% | 500mg |

$138.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408460-250mg |

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride |

1333253-23-8 | 98% | 250mg |

¥1582.00 | 2024-08-09 | |

| abcr | AB388479-2.5g |

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride; . |

1333253-23-8 | 2.5g |

€594.50 | 2024-07-24 | ||

| A2B Chem LLC | AI30374-1g |

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride |

1333253-23-8 | 95% | 1g |

$220.00 | 2024-04-20 | |

| TRC | B999915-25mg |

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride |

1333253-23-8 | 25mg |

$ 50.00 | 2022-06-06 | ||

| abcr | AB388479-250mg |

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride; . |

1333253-23-8 | 250mg |

€139.20 | 2025-02-13 |

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride 関連文献

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochlorideに関する追加情報

Professional Introduction to 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride (CAS No. 1333253-23-8)

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride (CAS No. 1333253-23-8) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers for its potential therapeutic applications. This compound, characterized by its brominated quinoline core and piperazine substituent, represents a promising scaffold for the development of novel bioactive molecules.

The quinoline moiety is a well-documented pharmacophore in medicinal chemistry, with a rich history of applications in treating various diseases, particularly those associated with parasitic infections and certain cancers. The introduction of a bromine atom at the 8-position and a methyl group at the 2-position further modulates the electronic and steric properties of the molecule, enhancing its interactions with biological targets. The presence of the piperazine group at the 4-position introduces basicity and hydrogen bonding capabilities, which are crucial for optimizing binding affinity to protein receptors.

Recent advancements in drug discovery have highlighted the importance of quinoline derivatives in addressing unmet medical needs. 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride has been extensively studied for its potential role in inhibiting kinases and other enzymes involved in cancer progression. Studies have demonstrated that modifications to the quinoline scaffold can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds, making them more suitable for clinical use.

In particular, the bromine substituent has been shown to enhance metabolic stability and binding affinity to target proteins. This modification allows the compound to exhibit higher selectivity and potency compared to its unmodified counterparts. The piperazine ring, on the other hand, contributes to water solubility and improved oral bioavailability, which are critical factors for drug formulation and delivery.

Current research in this area is focused on leveraging computational chemistry and high-throughput screening techniques to identify novel derivatives of 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride with enhanced therapeutic profiles. These efforts aim to optimize key parameters such as efficacy, selectivity, and toxicity, thereby accelerating the transition from preclinical to clinical development.

The hydrochloride salt form of this compound enhances its solubility and stability, making it more amenable for formulation into injectable solutions or oral dosage forms. This aspect is particularly important for therapeutic applications where bioavailability and shelf life are critical considerations.

One of the most compelling aspects of 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is its potential in combination therapy regimens. By acting on multiple targets or pathways simultaneously, this compound could offer synergistic effects that improve treatment outcomes. For instance, its ability to inhibit both kinases and other enzymes involved in tumor growth suggests that it may be effective in combination with existing chemotherapeutic agents.

The synthesis of 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to streamline the synthetic route and improve scalability.

Evaluation of 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride in preclinical models has revealed promising results regarding its anti-proliferative effects on various cancer cell lines. These studies have provided valuable insights into its mechanism of action, which appears to involve disruption of signaling pathways critical for cell survival and proliferation. Further investigation into these pathways could uncover additional therapeutic applications beyond oncology.

The development of novel pharmaceuticals is an iterative process that relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride exemplifies this collaborative approach, as it represents a convergence of synthetic chemistry expertise with biological target identification and validation.

As research continues to uncover new biological functions associated with quinoline derivatives, compounds like 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride are expected to play an increasingly important role in drug discovery pipelines. Their unique structural features offer a rich foundation for designing molecules with tailored properties that meet specific therapeutic needs.

The future prospects for 8-Bromo-2-methyl-4-(piperazin-1-y]quinoline Hydrochloride are bright, with ongoing studies aimed at expanding its therapeutic index and reducing potential side effects. By leveraging cutting-edge technologies such as structure-based drug design and machine learning algorithms, researchers are poised to accelerate the development of next-generation quinoline-based therapeutics.

1333253-23-8 (8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride) 関連製品

- 2137463-34-2(1,7-Dioxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 8,8-dimethyl-, 4-(phenylmethyl) ester)

- 2613385-10-5(2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride)

- 944906-08-5(1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)-)

- 1185384-91-1(1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride)

- 1954-91-2(3-Hydroxybutyranilide)

- 899958-86-2(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)

- 2680752-25-2(benzyl N-(3,5-dichloro-4-sulfamoylphenyl)carbamate)

- 2138141-28-1((9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)

- 19688-18-7(5-Bromo-2-chloro-4-phenylthiazole)

- 9028-79-9(Galactose oxidase)